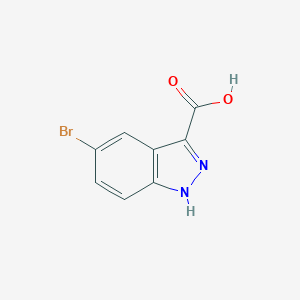

Ácido 5-bromo-1H-indazol-3-carboxílico

Descripción general

Descripción

5-bromo-1H-indazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.

The exact mass of the compound 5-bromo-1H-indazole-3-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-1H-indazole-3-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1H-indazole-3-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materia prima en la síntesis química

El ácido 5-bromo-1H-indazol-3-carboxílico es un producto químico importante. Se utiliza principalmente como materia prima en la síntesis química para la preparación de otros compuestos .

Inhibidor de la protein cinasa

Su derivado, el éster etílico del ácido 5-bromo-1H-indazol-3-carboxílico, puede utilizarse como inhibidor de la protein cinasa. Esta aplicación es significativa en el tratamiento y la prevención de enfermedades .

Actividad herbicida

Se ha encontrado que los derivados del ácido indol-3-carboxílico, que pueden sintetizarse a partir del ácido 5-bromo-1H-indazol-3-carboxílico, tienen actividad herbicida. Estos compuestos pueden actuar como posibles antagonistas de la respuesta del inhibidor del transporte 1 .

Regulación del crecimiento de las plantas

Los compuestos con propiedades similares a las auxinas, como los derivados del ácido indol-3-carboxílico, son importantes para la regulación del crecimiento de las plantas y las aplicaciones de control de malezas .

Reacción de acoplamiento cruzado de Suzuki

La reacción de acoplamiento cruzado de Suzuki se puede aplicar a una variedad de 5-bromoindazoles sustituidos en N y C-3 con ácidos N-Boc-2-pirrol y 2-tiofeno borónicos. Esta reacción, realizada en presencia de K2CO3, dimetoxietano y Pd (dppf)Cl2 como catalizador, produce los aductos correspondientes .

Síntesis de moléculas biológicamente activas

El indazol, el bioisóstero del indol, es un farmacóforo muy utilizado que se encuentra en muchos compuestos biológicamente activos. La funcionalización del anillo de indazol con heterociclos aromáticos como el pirrol y el tiofeno se ha explorado menos .

Mecanismo De Acción

Target of Action

The primary target of 5-bromo-1H-indazole-3-carboxylic Acid is the protein kinase . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction .

Mode of Action

5-bromo-1H-indazole-3-carboxylic Acid and its derivatives function as protein kinase inhibitors . They interact with protein kinases, preventing them from adding phosphate groups to other proteins. This inhibition can alter the activity of the targeted proteins, leading to changes in cell behavior .

Biochemical Pathways

These could include pathways related to cell growth, division, and signal transduction .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and effectiveness .

Result of Action

The inhibition of protein kinases by 5-bromo-1H-indazole-3-carboxylic Acid can lead to a variety of molecular and cellular effects. For instance, it may inhibit cell growth, which could potentially be useful in the treatment and prevention of diseases .

Action Environment

The action, efficacy, and stability of 5-bromo-1H-indazole-3-carboxylic Acid can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Actividad Biológica

5-Bromo-1H-indazole-3-carboxylic acid (CAS No. 1077-94-7) is a compound belonging to the indazole family, characterized by its unique structure that includes a bromine atom and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of 5-bromo-1H-indazole-3-carboxylic acid, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- Molecular Formula: CHBrNO

- Molecular Weight: 241.04 g/mol

- Key Functional Groups: Bromine atom at the 5th position, carboxylic acid at the 3rd position.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | No data available |

| H-bond Acceptors | 3 |

| H-bond Donors | 2 |

| Rotatable Bonds | 1 |

The biological activity of 5-bromo-1H-indazole-3-carboxylic acid is influenced by its chemical structure. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activity and influence various biochemical pathways.

Interaction with Biological Targets

The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation:

- Enzyme Inhibition: The hydrazide derivative of this compound can inhibit enzymes by binding to their active sites, thus modulating biochemical pathways that are crucial in disease mechanisms .

Anticancer Properties

Research has demonstrated that derivatives of 5-bromo-1H-indazole-3-carboxylic acid exhibit significant anticancer activity. For instance:

- Case Study: A series of indazole derivatives were evaluated for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC value of less than 4.1 nM against FGFR1, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Study Findings: In vitro studies have shown that indazole derivatives possess antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes .

Anti-inflammatory Effects

5-Bromo-1H-indazole-3-carboxylic acid has been investigated for its anti-inflammatory potential:

- Research Evidence: Studies indicate that certain derivatives can reduce inflammation markers in cell cultures, suggesting a therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of indazole derivatives. The presence of specific substituents on the indazole ring influences potency and selectivity against various biological targets.

Key SAR Findings

| Compound | Target | IC (nM) |

|---|---|---|

| Indazole derivative A | FGFR1 | <4.1 |

| Indazole derivative B | EGFR T790M | 5.3 |

| Indazole derivative C | Aurora Kinases | 26 - 15 |

These findings highlight the importance of specific modifications in enhancing the biological activity of indazole derivatives.

Propiedades

IUPAC Name |

5-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428123 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-94-7 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.